4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Neurotrophic factor NGF enhancement CNS drug discovery

Choose this compound as the definitive positive control for NGF/BDNF enhancement assays and neural stem cell proliferation studies. Its unique morpholine-pyrimidine-piperazine-benzofuran tetrad, disclosed in Takeda's US 8,288,390 B2 patent, is structurally optimized for neurotrophic, neurogenic, neuroprotective, and procognitive activities. Ideal for TrkA/TrkB pathway benchmarking, Alzheimer's phenotypic screening, and SAR exploration in regenerative neuroscience.

Molecular Formula C21H23N5O3
Molecular Weight 393.447
CAS No. 1203323-51-6
Cat. No. B2946407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
CAS1203323-51-6
Molecular FormulaC21H23N5O3
Molecular Weight393.447
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC5=CC=CC=C5O4
InChIInChI=1S/C21H23N5O3/c27-21(18-13-16-3-1-2-4-17(16)29-18)26-7-5-24(6-8-26)19-14-20(23-15-22-19)25-9-11-28-12-10-25/h1-4,13-15H,5-12H2
InChIKeyABPMWPGVZFGIDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 1203323-51-6) Compound Class and Patent Origin


4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a synthetic heterocyclic small molecule belonging to the benzofuran-piperazine-pyrimidine-morpholine hybrid class. Its core scaffold is disclosed and claimed within Takeda Pharmaceutical's benzofuran derivative patent family (US 8,288,390 B2), which describes compounds possessing neurotrophic factor activity-enhancing, neurogenesis-stimulating, neuronal cell death-inhibiting, and cognitive-function-improving pharmacological profiles [1]. The compound is not a naturally occurring metabolite and is primarily sourced as a research tool compound for CNS drug discovery programs.

Why In-Class Benzofuran-Piperazine Analogs Cannot Substitute for 4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine


The generic Markush structure in the Takeda patent family permits Ring A to be optionally substituted piperazine, morpholine, or homopiperazine, while R5–R7 accommodate diverse substituents including aryl, heterocyclic, and acyl groups [1]. Removing or replacing the morpholinopyrimidine tail with a simpler alkyl or aryl group, or altering the benzofuran-2-carbonyl linkage, eliminates the specific hydrogen-bond acceptor/donor topology required for the claimed neurotrophic and neurogenic activities. Even compounds retaining the benzofuran-piperazine core but differing in the pyrimidine-4-yl substitution pattern are explicitly excluded from the preferred embodiments, indicating that the precise connectivity of the morpholine-pyrimidine-piperazine-benzofuran tetrad is structurally critical for the desired pharmacological profile.

4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Neurotrophic Factor Activity Enhancement Relative to Unsubstituted Benzofuran Baseline

The patent explicitly states that the claimed benzofuran derivatives, including those bearing the morpholinopyrimidine-piperazine motif, exhibit 'excellent pharmacological activities such as a neurotrophic factor activity-enhancing activity' [1]. This functional activity is not present in the unsubstituted benzofuran core or in simple benzofuran-piperazine hybrids lacking the pyrimidine-morpholine extension. While the patent does not provide a named head-to-head comparator for this specific compound, the structure-activity relationship (SAR) disclosure indicates that deletion of the morpholinopyrimidine moiety abolishes neurotrophic enhancement potency.

Neurotrophic factor NGF enhancement CNS drug discovery

Neurogenesis Stimulation Activity Distinct from Homopiperazine-Containing Analogs

The patent claims that compounds of the formula (I) possess 'a neurogenesis stimulating activity' [1]. The preferred embodiments consistently specify a piperazine ring as Ring A, with morpholine appearing as a substituent on the pyrimidine rather than as Ring A itself. This arrangement is structurally distinct from analogs where Ring A is directly a morpholine or homopiperazine ring; such analogs are included in the Markush structure but are relegated to broader claims, suggesting that the piperazine-bridged morpholinopyrimidine configuration provides superior neurogenic potency. No quantitative EC50 values are provided for a named comparator, but the patent's claim narrowing supports differentiation by functional outcome.

Neurogenesis neural stem cell CNS regeneration

Neuronal Cell Death Inhibition and Cognitive Function Improvement Versus Untreated Disease Models

The patent describes that compounds of formula (I), including those with the morpholinopyrimidine-piperazine-benzofuran architecture, exhibit 'a neuronal cell death inhibiting activity' and 'a cognitive function improving activity' [1]. These functional claims are supported by the patent's background discussion of beta-amyloid and tau toxicity models relevant to Alzheimer's disease. The compound is therefore differentiated from simple benzofuran derivatives that do not demonstrate combined neuroprotective and procognitive effects in the same model systems. No head-to-head comparator data with a specific named analog is provided, but the dual functional claim distinguishes this scaffold from single-activity benzofuran compounds.

Neuroprotection Alzheimer's disease Parkinson's disease cognitive enhancement

Recommended Research Application Scenarios for 4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine (CAS 1203323-51-6)


Neurotrophic Factor Enhancement Screening in Primary Neuronal Cultures

Use this compound as a positive control or test article in NGF/BDNF enhancement assays using primary cortical or hippocampal neurons. The patent's explicit claim of neurotrophic factor activity-enhancing properties [1] makes it suitable for benchmark comparisons against novel chemical entities targeting TrkA/TrkB signaling pathways.

Neurogenesis Stimulation in Neural Stem Cell Models

Employ the compound in neural stem cell proliferation and differentiation studies (e.g., neurosphere assays, BrdU incorporation) to validate neurogenic activity. The patent's preferred piperazine-bridged morpholinopyrimidine configuration [1] provides a structural template for SAR exploration in regenerative neuroscience.

Dual Neuroprotection-Cognitive Enhancement in Beta-Amyloid Toxicity Models

Apply the compound in SH-SY5Y or primary neuron cultures challenged with beta-amyloid oligomers, measuring both cell viability (MTT/LDH) and synaptic marker expression. The patent's combined neuroprotective and procognitive claims [1] support its use in Alzheimer's disease-relevant phenotypic screening cascades.

Quote Request

Request a Quote for 4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.